

Application Notes and Protocols: eCF309

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility, preparation, and mechanism of action of **eCF309**, a potent and selective mTOR inhibitor. The included protocols offer guidance for in-vitro experimental use.

Physicochemical Properties and Solubility

eCF309 is a small molecule inhibitor of the mTOR kinase.[1][2] Its chemical and physical properties are summarized below.

Property	Value	Reference
CAS Number	2001571-40-8	[3][4][5]
Molecular Formula	C18H21N7O3	[3][5]
Molecular Weight	383.41 g/mol	[3]
Purity	≥98%	[5]

Solubility Data

The solubility of **eCF309** in various common laboratory solvents is crucial for the preparation of stock solutions and for use in different experimental settings.



Solvent	Solubility	Reference
DMSO	2 mg/mL	[4][5]
DMF	1.6 mg/mL	[4][5]
DMSO:PBS (pH 7.2) (1:10)	0.09 mg/mL	[4][5]

Preparation and Storage Preparation of eCF309 Stock Solutions

Proper preparation of stock solutions is critical for accurate and reproducible experimental results. The following protocol outlines the preparation of a 10 mM stock solution in DMSO.

Materials:

- eCF309 powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile, conical-bottom polypropylene tubes
- Vortex mixer
- Calibrated pipettes

Protocol:

- Equilibrate: Allow the vial of **eCF309** powder to come to room temperature before opening to prevent condensation.
- Weighing: Accurately weigh the desired amount of eCF309 powder. For example, to prepare 1 mL of a 10 mM stock solution, use 0.3834 mg of eCF309 (based on a molecular weight of 383.41 g/mol).
- Dissolution: Add the appropriate volume of DMSO to the eCF309 powder. To aid dissolution, the tube can be gently heated to 37°C and sonicated in an ultrasonic bath for a short period.
 [4]



- Mixing: Vortex the solution until the eCF309 is completely dissolved.
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4] Store the aliquots at -20°C for long-term storage (months to years) or at 4°C for short-term use (days to weeks).[3] For storage at -80°C, it is recommended to use the solution within 6 months, and for storage at -20°C, within 1 month.
 [4]

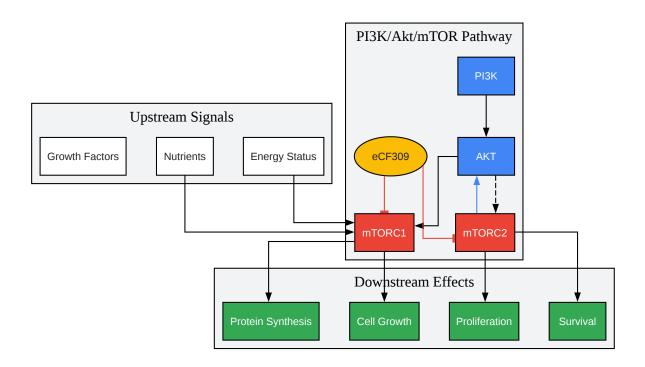
General Synthesis Approach

The synthesis of **eCF309** has been described as relatively simple.[1] It was developed through a ligand-based inhibitor design, followed by focused library synthesis and phenotypic screening to identify compounds with potent cell activity.[1][2][6]

Mechanism of Action and Signaling Pathway

eCF309 is a potent, selective, and cell-permeable ATP-competitive inhibitor of mTOR kinase with an IC50 of 10-15 nM both in vitro and in cells.[1][5] It exhibits high selectivity for mTOR over other kinases, including PI3Ks.[1] The mechanistic Target of Rapamycin (mTOR) is a serine/threonine protein kinase that forms two distinct protein complexes, mTORC1 and mTORC2.[1][6] These complexes act as central regulators of cell metabolism, proliferation, survival, and migration by integrating various extracellular and intracellular signals.[1][6] Increased mTOR signaling is implicated in numerous diseases, including cancer.[1][6] eCF309 inhibits both mTORC1 and mTORC2 signaling.[6]





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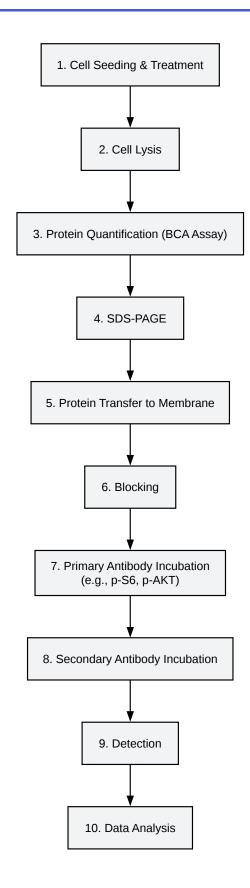
Figure 1: Simplified mTOR Signaling Pathway and the inhibitory action of eCF309.

Experimental Protocols Western Blot Analysis of mTOR Signaling

This protocol describes the use of Western blotting to assess the inhibitory effect of **eCF309** on the mTOR signaling pathway by analyzing the phosphorylation status of downstream targets.

Workflow Diagram





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Figure 2: General workflow for Western Blot analysis.



Protocol:

- Cell Culture and Treatment: Seed cells (e.g., MCF7) in 6-well plates and grow until they
 reach approximately 80% confluency.[6] Treat the cells with varying concentrations of
 eCF309 or a vehicle control (e.g., DMSO) for the desired time.
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the BCA assay.
- SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated and total proteins of interest (e.g., p-p70S6K, p70S6K, p-S6, S6, p-AKT(S473), and AKT) overnight at 4°C.
- Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

In Vitro Kinase Assay

This protocol provides a general method to determine the in-vitro inhibitory activity of **eCF309** on mTOR kinase.

Protocol:

Assay Preparation: Prepare a reaction buffer suitable for the kinase assay.



- Compound Preparation: Perform serial dilutions of eCF309 in the assay buffer to obtain a range of concentrations for testing.
- Kinase Reaction: In a microplate, combine the mTOR enzyme, its substrate (e.g., a peptide substrate), and the various concentrations of **eCF309** or a vehicle control.
- Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
- Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as radiometric assays measuring the incorporation of 32P or 33P from [y-32P/33P]ATP into the substrate, or non-radioactive methods like fluorescence-based assays.
- Data Analysis: Calculate the percentage of kinase inhibition for each concentration of eCF309 relative to the vehicle control. Determine the IC50 value by fitting the data to a doseresponse curve.

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References

- 1. eCF309: a potent, selective and cell-permeable mTOR inhibitor MedChemComm (RSC Publishing) DOI:10.1039/C5MD00493D [pubs.rsc.org]
- 2. eCF309: a potent, selective and cell-permeable mTOR inhibitor MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. medkoo.com [medkoo.com]
- 4. glpbio.com [glpbio.com]
- 5. caymanchem.com [caymanchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]



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